(E)-N-(4-methoxybenzylidene)-4-(pyridin-2-yl)piperazin-1-amine
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Description
“(E)-N-(4-methoxybenzylidene)-4-(pyridin-2-yl)piperazin-1-amine” is a chemical compound with the molecular formula C17H20N4O . It is available from various suppliers.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The other side of the piperazine ring is attached to a benzene ring with a methoxy group (OCH3) attached .Scientific Research Applications
Subheading Therapeutic Potential in Neuropsychiatric Disorders
The compound (E)-N-(4-methoxybenzylidene)-4-(pyridin-2-yl)piperazin-1-amine, as a part of the 1,4-disubstituted aromatic cyclic amine group, has shown promise in neuropsychiatric disorder treatment. It's part of a class of compounds that modulate dopamine D2 receptors (D2Rs), crucial in managing conditions like schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore exhibiting high D2R affinity involves an aromatic moiety, a cyclic amine, a central linker, and an aromatic/heteroaromatic lipophilic fragment, indicating the compound's potential role in therapeutic applications targeting the dopaminergic pathway (Jůza et al., 2022).
Chemical Synthesis and Catalysis
Subheading Role in C-N Bond Forming Reactions and Asymmetric Synthesis
This compound is significant in the field of chemical synthesis and catalysis. It's part of recyclable protocols for C–N bond-forming reactions involving aromatic, heterocyclic, and aliphatic amines, indicating its utility in producing compounds with commercial potential. Furthermore, it's involved in tert-butanesulfinamide mediated asymmetric synthesis of N-heterocycles, highlighting its role in creating structurally diverse compounds crucial in natural product synthesis and therapeutic applications (Kantam et al., 2013); (Philip et al., 2020).
Therapeutic Investigations and Drug Discovery
Subheading Flexibility and Potential in Various Therapeutic Domains
This compound, belonging to the piperazine derivatives, holds significant potential in drug discovery. The piperazine nucleus is integral to many well-known drugs with diverse therapeutic uses, such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Slight modifications to the substitution pattern on the piperazine nucleus can notably influence the medicinal potential of the resultant molecules, indicating the compound's flexibility and potential in various therapeutic domains (Rathi et al., 2016).
Properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-22-16-7-5-15(6-8-16)14-19-21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9,14H,10-13H2,1H3/b19-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXKRIMNUYXKRC-XMHGGMMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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